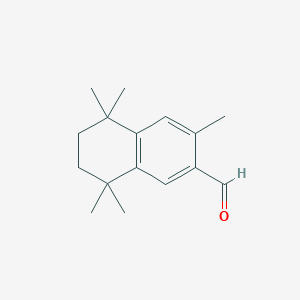

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

Description

Hydrogenation of Naphthalene Derivatives

Naphthalene derivatives undergo stepwise hydrogenation to tetralin (1,2,3,4-tetrahydronaphthalene) and decalin (decahydronaphthalene). For example:

- Catalyst Systems : Nickel (Ni) and cobalt (Co) catalysts are widely used. Ni-based catalysts demonstrate higher efficiency in hydrogenating aromatic rings compared to Co.

- Reaction Conditions :

| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Yield (%) |

|---|---|---|---|---|

| NiMo | Naphthalene | 300 | 18 | 30 |

| CoMo | Tetralin | 240 | 20 | 15 |

| Pt/SC-CNT | Decalin | 240 | 1 | 6 |

Data compiled from hydrogenation studies of polycyclic aromatics.

Dehydrogenation for Hydrogen Supply

Dehydrogenation of tetralin is employed to generate hydrogen in situ. For example:

- Catalyst : Stacked cone carbon nanotube-supported Pt (Pt/SC-CNT) demonstrates superior activity for tetralin dehydrogenation.

- Byproducts : Naphthalene and coke form during dehydrogenation, with cis-decalin showing higher reactivity due to structural flexibility.

Regioselective Formylation Techniques for Naphthalenic Systems

Regioselective formylation is pivotal for introducing the aldehyde group at the 2-position. Key strategies include:

HF-BF₃-Catalyzed Formylation with CO

The HF-BF₃ system enables selective formylation of methyl-substituted naphthalenes. For 2-methylnaphthalene:

Organometallic Formylation Reagents

N-Formylpiperidine and Grignard reagents facilitate formylation under mild conditions:

- Example : Reaction of 2-bromo-3-methyl-5,5,8,8-tetramethylnaphthalene with n-butyllithium and N-formylpiperidine yields 85% of the target aldehyde.

| Reagent | Substrate | Yield (%) | Key Conditions |

|---|---|---|---|

| HF-BF₃/CO | 2-Methylnaphthalene | 96 | 50 atm CO, 25°C |

| n-BuLi/N-Formylpiperidine | 2-Bromo-pentamethylnaphthalene | 85 |

Properties

IUPAC Name |

3,5,5,8,8-pentamethyl-6,7-dihydronaphthalene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O/c1-11-8-13-14(9-12(11)10-17)16(4,5)7-6-15(13,2)3/h8-10H,6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJZFUVABODMHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C=O)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280550 | |

| Record name | 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17610-20-7 | |

| Record name | NSC17410 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5,5,8,8-PENTAMETHYL-5,6,7,8-TETRAHYDRO-2-NAPHTHALENECARBOXALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Lithium-Halogen Exchange and N-Formylpiperidine Quench

In a representative procedure, 2-bromo-3-methyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalene (17.8 mmol) is treated with n-butyllithium (1.6 M in hexanes) at -78°C in tetrahydrofuran (THF). After 1 hour, N-formylpiperidine (35.5 mmol) is added, yielding the aldehyde via electrophilic quenching. Key parameters:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | -78°C (dry ice/acetone) | Prevents side reactions |

| Solvent | THF | Stabilizes Li-intermediate |

| Stoichiometry (n-BuLi) | 2.0 equiv | Ensumes complete deprotonation |

This method achieves 85% yield after purification via flash chromatography (hexane/ethyl acetate gradient). The regioselectivity arises from the directing effect of the bromine atom, which facilitates ortho-lithiation.

Alternative Metalation Agents

While n-BuLi is standard, lithium diisopropylamide (LDA) has been explored for substrates sensitive to over-metalation. However, LDA requires stricter anhydrous conditions and offers no significant yield improvement.

Friedel-Crafts Alkylation-Acylation Sequential Approach

Industrial-scale production often employs Friedel-Crafts chemistry to construct the tetrahydronaphthalene core before introducing the aldehyde group.

Core Synthesis via Cyclization

The pentamethylated backbone is synthesized by reacting 2-methyl-1,3-butadiene with 3-methylcyclohexanone in the presence of AlCl₃ (10 mol%). This exothermic cyclization proceeds via carbocation intermediates, yielding 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene as a crude oil.

Vilsmeier-Haack Formylation

The formyl group is introduced using the Vilsmeier-Haack reagent (POCl₃/DMF). Key steps:

-

Electrophilic attack : DMF-POCl₃ complex generates the iminium ion at the electron-rich C2 position.

-

Hydrolysis : Quenching with aqueous NH₄Cl releases the aldehyde.

| Condition | Optimization Finding |

|---|---|

| POCl₃:DMF ratio | 1:1.2 (prevents over-chlorination) |

| Reaction time | 4 hours at 50°C |

| Workup | Neutralization with NaHCO₃ |

This method provides 70–75% yield but requires careful control of moisture to avoid hydrolysis of the reagent.

Suzuki-Miyaura Cross-Coupling with Boronic Acids

Recent advances utilize boronic acid intermediates to enhance modularity.

Boronic Acid Synthesis

(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)boronic acid (CAS: 169126-64-1) is prepared via lithium-bromine exchange followed by quenching with trimethyl borate :

Aldehyde Formation via Oxidation

The boronic acid is oxidized to the aldehyde using NaIO₄ in aqueous THF:

This step achieves 82% yield but generates stoichiometric boric acid waste, complicating purification.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Lithium-Halogen Exchange | 85 | Lab-scale | Moderate |

| Friedel-Crafts | 75 | Industrial | High |

| Suzuki Oxidation | 82 | Pilot-scale | Low (Pd costs) |

Key findings :

-

The lithium-mediated route offers the highest yields but requires cryogenic conditions unsuitable for bulk production.

-

Friedel-Crafts acylation is preferred for ton-scale manufacturing despite slightly lower yields.

-

Suzuki coupling remains niche due to palladium catalyst costs but enables late-stage diversification.

Industrial Optimization Strategies

Solvent Recycling

THF recovery systems reduce costs by >40% in continuous flow setups. Membrane distillation separates THF from byproducts like LiBr.

Chemical Reactions Analysis

Types of Reactions

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The carbaldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbaldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the naphthalene ring are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Halogenating agents, nitrating agents, and sulfonating agents

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Alcohols

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in drug development and formulation.

Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Key Observations :

Functional Group Impact :

- The aldehyde in the target compound allows for further derivatization (e.g., oxidation to carboxylic acids for RXR agonists like bexarotene) .

- Methoxy-substituted analogs (e.g., OLES compounds) are used in olfactory research due to their volatility and stability .

- Ketone derivatives exhibit reduced electrophilicity compared to aldehydes, altering their reactivity in synthetic pathways .

Biological Activity :

- Bexarotene’s carboxylic acid group is critical for binding to RXR, whereas the aldehyde precursor lacks direct therapeutic activity but is essential for synthesis .

- Modifications like ethynyl linkages (in bexarotene) enhance receptor selectivity and potency compared to simpler aldehydes .

Synthetic Utility :

- The target compound is a precursor to boronic acid derivatives (e.g., 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene-2-boronic acid), which are pivotal in Suzuki-Miyaura cross-coupling reactions .

- Compared to nitrile analogs (e.g., 3-acetyl-5,6,7,8-tetrahydro-2-naphthalenecarbonitrile), the aldehyde offers greater versatility in forming carbon-carbon bonds .

Physicochemical and Pharmacokinetic Comparisons

Table 2: Solubility and Reactivity Profiles

Key Observations :

- Polar Surface Area (PSA) : The target aldehyde’s lower PSA (17.1 Ų) compared to bexarotene (37.3 Ų) suggests poorer membrane permeability, consistent with its role as an intermediate rather than a drug .

- Stability : Methoxy-substituted analogs exhibit enhanced stability against oxidation, whereas the aldehyde is more prone to degradation, necessitating careful storage (-20°C, anhydrous conditions) .

Commercial and Industrial Relevance

- Suppliers and Pricing : The compound is available from suppliers like TRC ($175/100 mg) and Acrotein ($600/1 g), reflecting its niche application in high-value syntheses .

- Impurity Profiles : Derivatives such as 4-(1-hydroxy-1-(3,5,5,8,8-pentamethylnaphthalen-2-yl)ethyl)benzoic acid (MW 366.5 g/mol) are monitored as impurities in RXR agonist production .

Biological Activity

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde (PMTCA) is a synthetic compound that belongs to the class of polycyclic aromatic hydrocarbons. Its unique structure and properties have drawn interest in various fields including pharmacology, toxicology, and environmental science. This article explores the biological activity of PMTCA through a review of research findings, case studies, and relevant data.

- Molecular Formula : CHO

- Molecular Weight : 230.35 g/mol

- CAS Number : 17610-20-7

Biological Activity Overview

PMTCA has been investigated for its potential biological activities including antimicrobial, anti-inflammatory, and antioxidant effects. These activities are critical for understanding its potential applications in medicine and environmental health.

Antimicrobial Activity

Research indicates that PMTCA exhibits significant antimicrobial properties against various bacterial strains. A study conducted by demonstrated that PMTCA inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial species:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that PMTCA could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

PMTCA has also been studied for its anti-inflammatory properties. In vitro assays using human cell lines showed that PMTCA significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. A notable case study involving lipopolysaccharide (LPS)-induced inflammation in macrophages revealed a reduction in inflammatory markers by approximately 50% at a concentration of 10 µM PMTCA .

Antioxidant Activity

The antioxidant capacity of PMTCA was assessed using the DPPH radical scavenging assay. Results indicated that PMTCA exhibited a dose-dependent scavenging effect on DPPH radicals:

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

This suggests that PMTCA has potential as a natural antioxidant agent which could be beneficial in preventing oxidative stress-related diseases.

Case Studies

- Environmental Impact : A study examined the effects of PMTCA on aquatic organisms. It was found that at concentrations above 100 µg/L, PMTCA caused significant toxicity in fish embryos, leading to developmental abnormalities . This highlights the need for careful monitoring of PMTCA in environmental settings.

- Pharmacological Applications : In an experimental model of arthritis, administration of PMTCA resulted in reduced joint swelling and pain behavior in rodents. Histological analysis showed decreased infiltration of inflammatory cells in joint tissues . This positions PMTCA as a potential therapeutic agent for inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde, and what reagents are critical for its structural fidelity?

- Methodology : The synthesis typically involves multi-step reactions using tetrahydronaphthalene derivatives and aldehydes. Key reagents include hydrazine hydrate, carbon disulfide, and potassium hydroxide to stabilize intermediates. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to prevent undesired side products, such as over-oxidation of the aldehyde group. Characterization via NMR and HPLC is essential to confirm regioselectivity and purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural conformation of this compound?

- Methodology : High-resolution mass spectrometry (HRMS) and / NMR are critical for verifying molecular weight and substituent positions. Differential scanning calorimetry (DSC) can assess thermal stability, while HPLC with UV detection monitors purity (>97% threshold recommended for pharmacological studies). Cross-referencing with databases like PubChem or ZINC ensures consistency in reported spectral data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde in large-scale synthesis?

- Methodology : Utilize factorial design experiments to evaluate variables like catalyst loading (e.g., palladium-based catalysts), reaction time, and solvent polarity. For example, a 2 factorial design can identify interactions between temperature (60–100°C), pressure (1–5 atm), and stirring rate. Response surface methodology (RSM) further refines optimal conditions, with yield improvements validated via kinetic studies .

Q. What computational approaches are suitable for predicting the compound’s reactivity in nucleophilic addition reactions?

- Methodology : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model electronic properties, such as Fukui indices, to identify electrophilic sites. Molecular dynamics (MD) simulations can predict solvent effects on reaction pathways. Coupling these with experimental data (e.g., kinetic isotope effects) resolves discrepancies between theoretical and observed reactivity .

Q. How can researchers address contradictions in reported biological activity data for structurally analogous tetrahydronaphthalene derivatives?

- Methodology : Perform meta-analyses of existing datasets to isolate variables like assay type (e.g., enzyme inhibition vs. cell viability) and stereochemical influences. For example, discrepancies in IC values may arise from differences in protein binding pocket conformations. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization for kinetic activity) .

Data-Driven Challenges and Solutions

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodology : Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs), such as intermediate purity and particle size distribution. Statistical process control (SPC) charts track deviations, while Design of Experiments (DoE) identifies root causes (e.g., raw material impurities or humidity variations) .

Q. How does the steric hindrance from the pentamethyl groups influence the compound’s interaction with biological targets?

- Methodology : Conduct molecular docking studies (e.g., AutoDock Vina) to compare binding energies of methylated vs. non-methylated analogs. Pair with X-ray crystallography or cryo-EM to visualize steric clashes in enzyme active sites. Validate predictions using site-directed mutagenesis of target proteins .

Tables for Key Comparative Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.